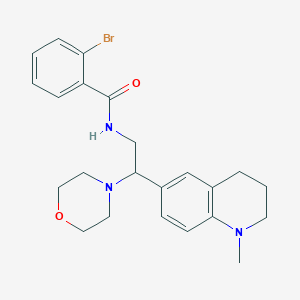

![molecular formula C10H24Cl2N2O B2532679 2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride CAS No. 1176419-59-2](/img/structure/B2532679.png)

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride” is a piperazine derivative . Piperazine derivatives are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . Specific synthesis methods for “2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride” are not available in the retrieved papers.Scientific Research Applications

Kinase Inhibitors

The piperazine ring is commonly used as a scaffold for designing kinase inhibitors. These inhibitors play a crucial role in regulating cellular processes by modulating kinase activity. Researchers have explored the incorporation of the piperazine moiety into drug candidates targeting specific kinases involved in diseases such as cancer, inflammation, and neurodegenerative disorders .

Receptor Modulators

Piperazine-containing compounds have been investigated as receptor modulators. By attaching pharmacophoric groups to the piperazine scaffold, scientists can fine-tune interactions with target receptors. These compounds may act as agonists or antagonists, influencing cellular signaling pathways and physiological responses .

Buchwald–Hartwig Amination

The piperazine ring is amenable to Buchwald–Hartwig amination reactions. Researchers utilize this synthetic method to introduce diverse substituents onto the piperazine core. By varying the reaction conditions and coupling partners, they can create novel derivatives with potential therapeutic applications .

Aromatic Nucleophilic Substitution

Aromatic nucleophilic substitution reactions involving piperazine derivatives allow the introduction of functional groups at specific positions. These modifications can enhance drug potency, solubility, and selectivity. Researchers have explored this strategy to optimize the pharmacokinetic properties of piperazine-containing compounds .

Reductive Amination

Reductive amination is a valuable tool for modifying piperazine-based molecules. By coupling piperazine intermediates with appropriate aldehydes or ketones, researchers can create diverse amine-containing compounds. These derivatives may exhibit improved bioavailability and metabolic stability .

Finkelstein Alkylation

The Finkelstein alkylation reaction allows the substitution of halogens (e.g., chlorine or bromine) with alkyl groups. Researchers have employed this method to functionalize piperazine rings, leading to compounds with altered lipophilicity and binding affinity. Such modifications can impact drug distribution and receptor interactions .

properties

IUPAC Name |

2-(4-butan-2-ylpiperazin-1-yl)ethanol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O.2ClH/c1-3-10(2)12-6-4-11(5-7-12)8-9-13;;/h10,13H,3-9H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXKEMKGPPMGKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1CCN(CC1)CCO.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(2-Butyl)-piperazin-1-yl]-ethanol dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((2E)-3-phenylprop-2-enyl)-8-(4-chlorophenyl)-1-methyl-1,3,5-trihydroimidazo lidino[1,2-h]purine-2,4-dione](/img/structure/B2532596.png)

![N-benzyl-2-[[3-[(2-methoxyphenyl)methyl]-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2532597.png)

![1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2532599.png)

![4-[1-(2,5-dimethylbenzyl)-1H-benzimidazol-2-yl]-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2532602.png)

![2-(Benzo[d]isoxazol-3-yl)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2532604.png)

![3-{3-[(Pyridazin-3-yl)amino]azetidine-1-carbonyl}benzonitrile](/img/structure/B2532606.png)

![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2532608.png)

![2-[(2-chlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2532610.png)

![N-acetyl-N-[(5Z)-5-[(2H-1,3-benzodioxol-5-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2532613.png)

![3,4,5-trimethoxy-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2532615.png)